molecular formula C15H21N3O2 B8039723 2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione

2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione

Cat. No.: B8039723
M. Wt: 275.35 g/mol
InChI Key: WLRGQLCUVKEMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylamino group, which contributes to its distinct reactivity and stability. The presence of the imidazolidine-4,5-dione core further enhances its chemical versatility, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of tert-butylamine with a suitable imidazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a zeolite, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione involves its interaction with specific molecular targets. The tert-butylamino group can interact with various receptors and enzymes, modulating their activity. The imidazolidine-4,5-dione core may also play a role in stabilizing the compound’s interactions with these targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione is unique due to its imidazolidine-4,5-dione core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-14(2,3)16-15(11-9-7-6-8-10-11)17(4)12(19)13(20)18(15)5/h6-10,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRGQLCUVKEMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1(N(C(=O)C(=O)N1C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.